Distinct Kinase Selectivity Profile vs. Triazine and Alternative Piperazinylpyrimidine Cores
The piperazinylpyrimidine core of this compound confers a distinct kinase binding profile compared to triazine analogs and alternative substitution patterns. In head-to-head kinome profiling, compounds built from the 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine scaffold (represented by compound I-12) demonstrated selective targeting of the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11, whereas structurally distinct triazine and alternative piperazinylpyrimidine cores (e.g., II-16, II-20) preferentially bound DDR1 and CSNK1D kinases [1]. This differential selectivity is critical for projects requiring specific kinase targeting.
| Evidence Dimension | Kinase Binding Selectivity |
|---|---|
| Target Compound Data | Binds PDGFR subfamily (KIT, FLT3, PDGFRA/B, CSF1R) and CDK11 |
| Comparator Or Baseline | Triazine/Alternative piperazinylpyrimidine cores (II-16, II-20) |
| Quantified Difference | Target compound binds PDGFR subfamily; comparators bind DDR1, CSNK1D |
| Conditions | KINOMEscan™ profiling at 10 μM concentration |
Why This Matters
Ensures procurement of the correct intermediate for synthesizing kinase inhibitors with the desired selectivity profile.
- [1] Shallal, H.; Russu, W. Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Res. 2010, 70(8_Supplement): 3579. View Source
